molecular formula C15H13N3O2 B12516510 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine CAS No. 792965-87-8

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine

Katalognummer: B12516510
CAS-Nummer: 792965-87-8
Molekulargewicht: 267.28 g/mol
InChI-Schlüssel: ITYCXFPDQMVLBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine is a heterocyclic compound that features both oxazole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine typically involves the formation of the oxazole ring followed by its attachment to the pyridine ring. One common method is the cyclization of appropriate precursors under oxidative conditions. For instance, the oxidative cyclization of semicarbazones with bromine in acetic acid is a frequently used approach .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki–Miyaura coupling reaction, which is widely applied in industrial settings due to its mild conditions and functional group tolerance, could be employed for the formation of the carbon-carbon bonds in the compound .

Analyse Chemischer Reaktionen

Types of Reactions

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole or pyridine rings.

    Substitution: The compound can participate in substitution reactions, where functional groups on the rings are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalysts are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the oxazole or pyridine rings .

Wissenschaftliche Forschungsanwendungen

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other oxazole and pyridine derivatives, such as:

Uniqueness

4-[5-(4-Methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine is unique due to its specific substitution pattern and the combination of oxazole and pyridine rings.

Eigenschaften

CAS-Nummer

792965-87-8

Molekularformel

C15H13N3O2

Molekulargewicht

267.28 g/mol

IUPAC-Name

4-[5-(4-methoxyphenyl)-1,3-oxazol-2-yl]pyridin-2-amine

InChI

InChI=1S/C15H13N3O2/c1-19-12-4-2-10(3-5-12)13-9-18-15(20-13)11-6-7-17-14(16)8-11/h2-9H,1H3,(H2,16,17)

InChI-Schlüssel

ITYCXFPDQMVLBS-UHFFFAOYSA-N

Kanonische SMILES

COC1=CC=C(C=C1)C2=CN=C(O2)C3=CC(=NC=C3)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.